molecular formula C13H9FO3 B6363937 3-(5-Fluoro-2-hydroxyphenyl)benzoic acid CAS No. 376592-45-9

3-(5-Fluoro-2-hydroxyphenyl)benzoic acid

Cat. No.: B6363937
CAS No.: 376592-45-9
M. Wt: 232.21 g/mol
InChI Key: UPEDQRWBVLUJKW-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-hydroxyphenyl)benzoic acid is a versatile chemical compound used extensively in scientific research. This compound is known for its unique structural properties, which include a fluorine atom and a hydroxyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-hydroxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted benzene compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-(5-Fluoro-2-hydroxyphenyl)benzoic acid has a myriad of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in material science investigations for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with target molecules, while the fluorine atom can participate in various interactions due to its electronegativity. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-Fluoro-2-hydroxyphenyl)benzoic acid include:

  • 5-Fluoro-2-hydroxybenzoic acid
  • 3-Fluoro-2-hydroxybenzoic acid
  • 3-(4-Fluoro-2-hydroxyphenyl)benzoic acid

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the fluorine and hydroxyl groups on the benzene ring.

Properties

IUPAC Name

3-(5-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEDQRWBVLUJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680780
Record name 5'-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376592-45-9
Record name 5′-Fluoro-2′-hydroxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376592-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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